molecular formula C12H9BrFN B1532241 2-(4-Bromo-2-fluorophenyl)-5-methylpyridine CAS No. 1187163-97-8

2-(4-Bromo-2-fluorophenyl)-5-methylpyridine

Cat. No. B1532241
M. Wt: 266.11 g/mol
InChI Key: HODSQTQDHLRTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, and melting point. For the related compound “4-Bromo-2-fluorobiphenyl”, the molecular weight is 251.09, the density is 1.4±0.1 g/cm3, and the boiling point is 298.8±20.0 °C at 760 mmHg .

Scientific Research Applications

  • 4-Bromo-2-fluorophenylacetic acid

    • Application : This compound is used in the synthesis of various organic compounds .
    • Method of Application : The specific methods of application would depend on the particular synthesis being performed. Typically, this would involve reaction with other organic compounds under controlled conditions .
    • Results or Outcomes : The outcomes would also depend on the specific synthesis. In general, the goal would be to produce a desired organic compound with high yield and purity .
  • Benzamide, N-(4-fluorophenyl)-2-bromo-

    • Application : This compound is likely used in the synthesis of various organic compounds .
    • Method of Application : As with the previous compound, the methods of application would depend on the specific synthesis being performed .
    • Results or Outcomes : The outcomes would depend on the specific synthesis, with the goal being to produce a desired organic compound with high yield and purity .
  • 4-Bromo-2-fluorophenylisothiocyanate

    • Application : Isothiocyanates like 4-bromo-2-fluorophenylisothiocyanate can react with amino groups present in proteins and other biomolecules. This property allows for their potential use in protein labeling and studying protein-protein interactions.
    • Method of Application : The compound would be mixed with the target protein or biomolecule under controlled conditions, allowing it to react with the amino groups.
    • Results or Outcomes : The outcome would be a labeled protein or biomolecule, which could then be studied further.

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. For “4-Bromo-2-fluorobiphenyl”, the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long lasting effects) .

properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFN/c1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODSQTQDHLRTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-2-fluorophenyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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